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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing ATTO 565 amine in advanced
super-resolution imaging techniques, specifically focusing on direct Stochastic Optical
Reconstruction Microscopy (dSTORM). While Photoactivated Localization Microscopy (PALM)
is also a powerful super-resolution method, its reliance on specific photoactivation mechanisms
makes ATTO 565 amine, a conventional fluorophore, less suited for this application without
specialized and currently unpublished protocols. Therefore, this document will primarily detail
the use of ATTO 565 amine in dASTORM.

Introduction to ATTO 565 for Super-Resolution
Imaging

ATTO 565 is a rhodamine-based fluorescent dye known for its exceptional photostability, high
fluorescence quantum yield, and strong absorption, making it an excellent candidate for single-
molecule localization microscopy (SMLM) techniques like dSTORM.[1][2][3] Its amine-reactive
form allows for straightforward conjugation to biomolecules of interest, enabling the
visualization of cellular structures and protein dynamics at the nanoscale.

In dSTORM, individual fluorophores are induced to reversibly switch between a fluorescent
"on" state and a dark "off" state. By stochastically activating a sparse subset of fluorophores in
each imaging frame, their precise locations can be determined by fitting their point spread
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function. Over thousands of frames, a super-resolved image is reconstructed from the
coordinates of all localized molecules.

Data Presentation: Photophysical and dSTORM-
Relevant Properties of ATTO 565

The successful application of a fluorophore in dASTORM is critically dependent on its
photophysical characteristics. Below is a summary of the known properties of ATTO 565. It is
important to note that specific blinking characteristics, such as photon yield per switching event
and duty cycle under dSTORM conditions, are not extensively documented in the literature for
this specific dye and should be empirically optimized for your experimental setup.

Property Value Reference
Maximum Absorption (Aabs) 564 nm [4]
Maximum Emission (Afl) 590 nm [4]
Molar Extinction Coefficient

1.2x10°>M-icm—t [4]
(emax)
Fluorescence Quantum Yield

90% [4]
(ofl)
Fluorescence Lifetime (tfl) 4.0 ns [4]
Recommended Excitation

561 nm [4]
Laser for _ISTORM
Recommended Activation 405 nm (optional, to enhance
Laser for dSSTORM blinking)

Experimental Protocols
Labeling of Proteins and Antibodies with ATTO 565
Amine

ATTO 565 amine can be conjugated to carboxyl groups on proteins or other biomolecules
using a coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and N-
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hydroxysuccinimide (NHS). Alternatively, the more commonly used ATTO 565 NHS ester, which

directly reacts with primary amines, can be employed. Below is a general protocol for antibody
labeling using ATTO 565 NHS ester.

Materials:

Antibody or protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

ATTO 565 NHS ester (dissolved in anhydrous DMSO or DMF to 1-10 mg/mL immediately
before use)

Labeling buffer: 0.1 M sodium bicarbonate, pH 8.3

Purification column (e.g., Sephadex G-25)

Storage buffer (e.g., PBS with 0.02% sodium azide and a stabilizer like BSA)

Procedure:

Buffer Exchange: Ensure the antibody/protein is in the labeling buffer at a concentration of 2-
5 mg/mL. If the stock solution contains amines (e.g., Tris buffer), perform a buffer exchange
using a spin column or dialysis.

Dye-to-Protein Ratio: The optimal molar ratio of dye to protein should be determined
empirically. A starting point of a 10-fold molar excess of ATTO 565 NHS ester to the protein is
recommended.

Conjugation Reaction: Add the calculated volume of the ATTO 565 NHS ester stock solution
to the protein solution while gently vortexing.

Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from
light.

Purification: Separate the labeled protein from the unreacted dye using a gel filtration column
equilibrated with the desired storage buffer. The first colored fraction to elute contains the
labeled protein.
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Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of
the conjugate at 280 nm and 564 nm. The DOL is calculated using the following formula:
DOL = (Asea x €_protein) / [(Azso - Asea x CF2s0) x €_dye] where A is the absorbance, ¢ is the
molar extinction coefficient (¢_dye = 120,000 M~*cm~1), and CFzso is the correction factor for
the dye's absorbance at 280 nm (typically around 0.12 for ATTO 565).

Storage: Store the labeled conjugate at 4°C, protected from light. For long-term storage,
consider adding glycerol and storing at -20°C.

Sample Preparation for dASTORM Imaging of the Actin
Cytoskeleton

This protocol provides a method for labeling and imaging the F-actin cytoskeleton in fixed cells.

Materials:

Cells cultured on high-precision coverslips

Fixation buffer: 4% (w/v) paraformaldehyde (PFA) in PBS
Permeabilization buffer: 0.1% (v/v) Triton X-100 in PBS
Blocking buffer: 2% (w/v) BSAin PBS

ATTO 565-Phalloidin (or unlabeled phalloidin followed by an anti-phalloidin antibody labeled
with ATTO 565)

dSTORM imaging buffer (see section 3.3)

Procedure:

Cell Culture and Fixation: Culture cells to the desired confluency on coverslips. Wash briefly
with pre-warmed PBS and then fix with 4% PFA for 10-15 minutes at room temperature.

Permeabilization: Wash the fixed cells three times with PBS and then permeabilize with 0.1%
Triton X-100 in PBS for 5-10 minutes.
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Blocking: Wash three times with PBS and block with 2% BSA in PBS for 30-60 minutes to
reduce non-specific binding.

Labeling: Incubate with ATTO 565-Phalloidin (typically at a concentration of 100-300 nM in
blocking buffer) for 30-60 minutes at room temperature, protected from light.

Washing: Wash the cells extensively with PBS to remove unbound phalloidin.

Mounting: Mount the coverslip on a microscope slide with a small amount of AISTORM
imaging buffer. Seal the coverslip with nail polish or a suitable sealant to prevent buffer
evaporation and oxygen entry.

dSTORM Imaging Protocol

dSTORM Imaging Buffer:

Arobust dSTORM buffer is essential for inducing and maintaining the blinking of ATTO 565. A
commonly used buffer system consists of an oxygen scavenger system (GLOX) and a thiol.

Buffer B: 50 mM Tris-HCI (pH 8.0), 10 mM NacCl, 10% (w/v) glucose

GLOX solution: 14 mg glucose oxidase, 50 pL of 17 mg/mL catalase in 200 yL of 10 mM
Tris-HCI (pH 8.0) and 50 mM NacCl. Store at 4°C for up to one week.

MEA solution: 1 M mercaptoethylamine in 0.25 N HCI (pH adjusted to ~8.0). Store in aliquots
at -20°C.

Working Imaging Buffer (prepare fresh):
To 620 pL of Buffer B, add 7 pL of GLOX solution and 70 uL of 1 M MEA solution. Gently mix.
Imaging Parameters:

These parameters should be considered as a starting point and optimized for your specific
microscope setup and sample.

e Microscope: An inverted fluorescence microscope equipped with a high numerical aperture
objective (e.g., 100x, NA = 1.4), a sensitive camera (EMCCD or sCMOS), and appropriate
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laser lines.

o Excitation Laser (561 nm): Use high laser power (typically 1-5 kW/cm?) to drive the
fluorophores to the dark state and excite the fluorescence of the "on" state molecules.

o Activation Laser (405 nm): A low-power 405 nm laser can be used to facilitate the return of
fluorophores from the dark state to the emissive state. The intensity of this laser should be
adjusted to ensure a sparse population of blinking molecules in each frame.

e Image Acquisition: Acquire a series of 10,000 to 50,000 frames with a typical exposure time
of 10-50 ms per frame.

o Data Analysis: Process the raw image stack using a single-molecule localization software
package (e.g., ThunderSTORM, rapidSTORM, or commercial software) to identify and fit the
point spread functions of individual molecules and reconstruct the super-resolved image.

Mandatory Visualizations
Experimental Workflow for ASTORM Imaging
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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